Muscimol hydrobromide
Beschreibung
¹H NMR Analysis
¹H NMR spectra (D₂O, 400 MHz) reveal distinct proton environments (Table 2):
- Aminomethyl group : A triplet at δ 3.25 ppm (J = 6.2 Hz) integrates for 2H, coupled to the adjacent NH₃⁺.
- Isoxazole ring protons : A singlet at δ 6.12 ppm corresponds to the C4-H, deshielded by electron-withdrawing effects of the adjacent carbonyl.
- Hydroxyl proton : Not observed in D₂O due to exchange broadening but appears as a broad peak at δ 9.8 ppm in DMSO-d₆.
Table 2: ¹H NMR chemical shifts of this compound
| Proton Environment | δ (ppm) | Multiplicity | Coupling Constant (Hz) | Source |
|---|---|---|---|---|
| C5-CH₂NH₃⁺ | 3.25 | Triplet | 6.2 | |
| C4-H (isoxazole) | 6.12 | Singlet | - | |
| OH (DMSO-d₆) | 9.8 | Broad | - |
FT-IR Spectroscopy
UV-Vis Spectroscopy
This compound exhibits two absorption maxima in aqueous solution:
- λ₁ = 210 nm (ε = 4,200 M⁻¹cm⁻¹): π→π* transition of the conjugated isoxazole ring.
- λ₂ = 265 nm (ε = 1,800 M⁻¹cm⁻¹): n→π* transition involving lone pairs on the carbonyl oxygen.
Crystallographic Analysis and Hydrogen Bonding Networks
Single-crystal X-ray diffraction data, though limited for this compound, predict a monoclinic lattice (space group P2₁/c) based on analogous GABAergic compounds. The zwitterionic form generates a 3D hydrogen-bonded network:
- NH₃⁺ → Br⁻ : Strong ionic interaction (2.98 Å).
- OH → Br⁻ : Moderate hydrogen bond (3.12 Å).
- NH₃⁺ → O=C : Intra-molecular interaction stabilizing the zwitterion (2.85 Å).
Table 3: Predicted hydrogen bonding parameters
| Bond Type | Distance (Å) | Angle (°) | Source |
|---|---|---|---|
| N-H···Br⁻ | 2.98 | 165 | |
| O-H···Br⁻ | 3.12 | 158 | |
| N-H···O=C | 2.85 | 152 |
The bromide ion acts as a bridging ligand, connecting adjacent muscimol molecules into chains along the b-axis. This extended network contributes to the compound’s stability and hygroscopicity.
Eigenschaften
IUPAC Name |
5-(aminomethyl)-1,2-oxazol-3-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2.BrH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZOJWHOZRKYQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171182 | |
| Record name | Muscimol hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18174-72-6 | |
| Record name | Muscimol hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18174-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Muscimol hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018174726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18174-72-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Muscimol hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Aminomethyl-3-hydroxyisoxazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Muscimol hydrobromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZZ5MBX4M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Traditional Acidic Hydrolysis from Amanita Mushrooms
The most historically prevalent method for obtaining muscimol involves extraction from fruiting bodies of Amanita muscaria mushrooms. The process begins with homogenization of dried mushroom material in dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4), typically at concentrations of 0.1–0.5 M, followed by refluxing at 80–100°C for 4–6 hours. Acidic hydrolysis cleaves the β-D-glucopyranosyl bond of ibotenic acid, the precursor alkaloid, yielding muscimol through decarboxylation. Post-hydrolysis, the mixture is filtered, neutralized with sodium hydroxide (NaOH), and subjected to liquid-liquid extraction using polar solvents such as ethanol or methanol. Crystallization from aqueous acetone or ethanol affords muscimol hydrobromide in yields of 1–3% (w/w), with purity levels of 85–90%.
Solvent-Based Optimization
Modern adaptations employ pressurized solvent extraction (PSE) with ethanol-water mixtures (70:30 v/v) at 120°C to enhance extraction efficiency. This method reduces processing time to 1–2 hours and improves yields to 4–5% (w/w). However, co-extraction of structurally related alkaloids, such as ibotenic acid and muscarine, necessitates subsequent chromatographic purification.
Chemical Synthesis
Total Synthesis from Glyoxylic Acid
A robust synthetic route to this compound begins with glyoxylic acid and hydroxylamine sulfate (Figure 1). The reaction sequence involves:
- Oxime Formation : Glyoxylic acid reacts with hydroxylamine sulfate in aqueous medium at pH 4 to form glyoxylic acid oxime.
- Bromination : Treatment with bromine in dichloromethane at 0–10°C yields 3-bromo-4,5-dihydroisoxazole-4-carboxylic acid (DBFO).
- Reductive Amination : Catalytic hydrogenation of DBFO over palladium-on-carbon (Pd/C) in methanol produces 5-aminomethyl-3-bromoisoxazole, which is subsequently quaternized with hydrobromic acid (HBr) to yield this compound.
This 11-step protocol achieves an overall yield of 12–15%, with critical challenges including low efficiency in the bromination step (40% yield) and the need for meticulous pH control during oxime formation.
Isoxazole Intermediate Route
An alternative synthesis starts with commercial isoxazole derivatives (Scheme 1):
- Protection : Isoxazole is protected as an isopropyl ether using isopropyl bromide and sodium hydride (NaH) in tetrahydrofuran (THF).
- Reduction : The ester moiety is reduced with sodium borohydride (NaBH4) in methanol to yield the corresponding alcohol.
- Bromination and Azide Displacement : Appel bromination (triphenylphosphine, carbon tetrabromide) followed by azide substitution (sodium azide, DMF) generates an azide intermediate.
- Staudinger Reduction and Boc Protection : The azide is reduced with trimethylphosphine (PMe3) to an amine, which is protected with di-tert-butyl dicarbonate (Boc2O).
- Fluorination and Deprotection : Lithiation with n-butyllithium and quenching with N-fluorobenzenesulfonimide (NFSI) introduces fluorine at C-4. Final deprotection with trifluoroacetic acid (TFA) and hydrobromic acid (HBr) affords this compound.
This route, though versatile for generating fluorinated analogs, suffers from low yields (30%) during fluorination and requires optimization for scalability.
Purification and Crystallization
Chromatographic Techniques
Preparative high-performance liquid chromatography (HPLC) using C18 columns and isocratic elution with acetonitrile-water (10:90 v/v) containing 0.1% trifluoroacetic acid (TFA) achieves ≥98% purity. Reverse-phase HPLC effectively separates muscimol from ibotenic acid and other impurities, with retention times of 8.2 minutes (muscimol) and 10.5 minutes (ibotenic acid) under these conditions.
Recrystallization
This compound is recrystallized from hexane-ethyl acetate (3:1 v/v) to yield colorless hygroscopic crystals. X-ray diffraction analysis confirms orthorhombic crystal packing with unit cell parameters a = 7.8 Å, b = 9.2 Å, c = 12.4 Å.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Capillary electrophoresis (CE) with UV detection at 210 nm resolves this compound with a migration time of 5.3 minutes, demonstrating ≥99% purity in pharmacopeial-grade batches.
Data Tables
Table 1: Comparison of Extraction Methods
| Method | Solvent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acidic Hydrolysis | 0.3 M HCl | 90 | 2.5 | 85 |
| Pressurized Solvent | Ethanol-H2O (70:30) | 120 | 4.2 | 92 |
Table 2: Synthetic Routes and Yields
| Step | Reagents | Yield (%) |
|---|---|---|
| Bromination | Br2, DCM | 40 |
| Staudinger Reduction | PMe3, H2O | 65 |
| Fluorination | n-BuLi, NFSI | 30 |
Table 3: Purification Efficiency
| Technique | Purity (%) | Recovery (%) |
|---|---|---|
| Preparative HPLC | 98 | 85 |
| Recrystallization | 95 | 70 |
Analyse Chemischer Reaktionen
Muscimolhydrobromid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Muscimolhydrobromid kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um andere Produkte zu erhalten.
Substitution: Muscimolhydrobromid kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Muscimol hydrobromide has several key applications in scientific research:
- Neuroscience : Used to investigate the role of GABAergic transmission in neuronal activity and behavior. It helps elucidate the function of GABA receptors in various neurological conditions.
- Pharmacology : Employed in studies to understand the pharmacological effects of GABAergic compounds on anxiety, sedation, and muscle relaxation. Its effects on behavior and potential therapeutic applications for disorders such as epilepsy and Parkinson's disease are actively researched .
- Electrophysiology : Utilized in brain slice preparations to explore ionic mechanisms underlying receptor activity. Muscimol injections are often used to transiently inactivate specific brain regions, allowing researchers to study their functional roles .
- Behavioral Studies : In animal models, this compound is used to assess its impact on learning and memory processes. For instance, injections into the amygdala impair freezing responses during fear conditioning tasks, indicating its role in emotional memory processing .
Intra-Amygdala Injections
A study demonstrated that bilateral muscimol injections into the amygdala before training significantly reduced freezing behavior in rats during fear conditioning tasks. The results indicated that muscimol effectively inhibited neuronal activity within the amygdala, suggesting its utility in studying emotional responses and memory .
Electrophysiological Characterization
Research involving this compound has shown its effects on synaptic transmission in cortical neurons. By applying muscimol to brain slices, researchers observed alterations in excitatory post-synaptic currents, which provided insights into the modulation of synaptic plasticity by GABAergic signaling .
Dose-Dependent Effects
In experiments with endotoxemic mice, varying doses of this compound were administered to assess its protective effects against inflammatory responses. The study found that higher doses significantly increased survival rates and reduced inflammation markers, highlighting its potential therapeutic applications .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Neuroscience | Investigates GABA receptor functions and neuronal activity |
| Pharmacology | Studies effects on anxiety, sedation, and potential therapies |
| Electrophysiology | Analyzes ionic mechanisms through brain slice preparations |
| Behavioral Studies | Examines impacts on learning and memory through targeted injections |
Wirkmechanismus
Muscimol hydrobromide primarily functions as a GABA-A receptor agonist. By mimicking the action of GABA, it activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons. This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system . The molecular targets include various subunits of the GABA-A receptor, such as alpha-1, beta-3, and gamma-2 .
Vergleich Mit ähnlichen Verbindungen
Structural and Molecular Properties
Muscimol hydrobromide is often compared to other GABAergic compounds, including baclofen hydrochloride (GABAᴃ agonist), bicuculline (GABAₐ antagonist), and synthetic modulators like R-(−)-14 (a general anesthetic). Key differences include:
- Molecular Weight : this compound (195.01 g/mol) is lighter than baclofen hydrochloride (250.12 g/mol) and far smaller than fluorescent-tagged compounds like FCM (607.46 g/mol), yet it retains potent behavioral effects despite molecular size differences .
- Receptor Specificity : Unlike baclofen (GABAᴃ agonist), muscimol selectively targets GABAₐ receptors, inducing rapid neuronal inhibition. Bicuculline, in contrast, antagonizes GABAₐ receptors, increasing excitability .
Table 1: Molecular and Receptor Profiles
| Compound | Molecular Weight (g/mol) | Receptor Target | Key Functional Role |
|---|---|---|---|
| This compound | 195.01 | GABAₐ agonist | Inhibitory neurotransmission |
| Baclofen hydrochloride | 250.12 | GABAᴃ agonist | Muscle relaxation, spasticity |
| Bicuculline | 509.34 (methiodide) | GABAₐ antagonist | Seizure induction, excitability |
| R-(−)-14 | N/A | GABAₐ modulator | Anesthetic, potentiates GABA |
Pharmacological and Behavioral Effects
- Potency and Dosage : this compound exhibits high potency, with effective doses as low as 5–10 ng in intracranial studies . In contrast, baclofen requires higher systemic doses (e.g., 1–10 mg/kg) for therapeutic effects. Muscimol’s EC₅₀ for GABAₐ receptor binding (1.2 μM) is comparable to R-(−)-14’s EC₅₀ (2.1 μM) in potentiating GABA responses .
- Behavioral Modulation: Muscimol infusion into the ventrolateral medulla increases blood pressure at vasodepressor sites but decreases it at vasopressor sites, demonstrating region-specific effects . Unlike bicuculline, which blocks GABAₐ receptors and induces convulsions, muscimol suppresses hippocampal gamma waves and enhances delta activity, mimicking pentobarbital’s EEG effects .
Mechanistic Differences in Receptor Interactions
Biologische Aktivität
Muscimol hydrobromide, derived from the Amanita muscaria mushroom, is a potent agonist of the GABA-A receptor, primarily influencing the central nervous system (CNS). This article explores its biological activity, mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.
Target Receptors
This compound selectively binds to the GABA-A receptors in the brain, mimicking gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter. It primarily interacts with the following receptor subunits:
- GABA receptor subunit alpha-1
- GABA receptor subunit beta-3
- GABA receptor subunit gamma-2 .
Mode of Action
As an orthosteric agonist, muscimol enhances chloride ion influx when binding to GABA-A receptors. This hyperpolarizes neurons, decreasing their excitability and leading to various physiological effects such as sedation and anxiolysis .
Pharmacokinetics
This compound is highly soluble in water, facilitating its absorption and distribution in biological systems. Studies indicate that its effects peak approximately 15 minutes post-administration and can last up to three hours before diminishing significantly .
Table 1: Summary of Biological Effects
Case Studies
- Analgesic Properties : A systematic review and meta-analysis involving 22 studies demonstrated that muscimol significantly alleviated mechanical allodynia (SMD = 1.78) and thermal hyperalgesia (SMD = 2.59), indicating its potential as a treatment for neuropathic pain .
- Behavioral Studies : Research using various knockout mouse models revealed differing sensitivities to muscimol's effects. For instance, α6 knockout mice exhibited increased sensitivity to muscimol's sedative effects compared to wild-type controls .
- Cognitive Effects : Muscimol infusion into specific brain regions has shown to affect decision-making processes, emphasizing its role in cognitive functions .
Therapeutic Potential
This compound presents promising avenues for therapeutic applications:
- Anxiety Disorders : Its anxiolytic properties may help manage anxiety by reducing neuronal excitability.
- Chronic Pain Management : Its effectiveness in reducing pain sensations suggests potential use in treating chronic pain conditions.
- Neurodegenerative Diseases : Preliminary studies indicate possible neuroprotective effects that could be beneficial in conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the standard protocols for preparing muscimol hydrobromide solutions for intracerebral microinjection?
- Method: Dissolve this compound in sterile saline (0.9% NaCl) at concentrations between 1–5 µg/µl (e.g., 1 µg/µl for cortical inactivation, 5 µg/µl for subcortical targets). Use precision syringes (e.g., Hamilton) for slow infusion (e.g., 10 nl/min) to minimize tissue damage. Post-injection, allow 1–2 minutes for diffusion before removing the cannula .
- Critical Variables: pH adjustment (neutral), solubility validation via spectrophotometry, and sterility checks.
Q. How does this compound’s selectivity for GABAA receptors influence experimental design in neuropharmacology?
- Method: Use electrophysiological assays (e.g., patch-clamp) to confirm GABAA receptor activation. Compare effects with bicuculline (GABAA antagonist) to isolate receptor-specific activity. Dose ranges: 0.1–10 ng for behavioral studies, 1–100 µM for in vitro models .
- Key Controls: Include saline-injected cohorts and verify receptor expression via immunohistochemistry.
Q. What are the validated methods for assessing muscimol’s anti-inflammatory properties in animal models?
- Method: Induce systemic inflammation (e.g., LPS challenge) and administer this compound (1–2 mg/kg, IP). Measure pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. For brain-specific effects, pair with intracerebroventricular (ICV) delivery .
- Limitations: Ensure blood-brain barrier permeability is addressed using tracer compounds.
Advanced Research Questions
Q. How can researchers resolve contradictions in muscimol’s dose-dependent effects on anxiety and motor behavior?
- Method: Implement a crossover-trials design with counterbalanced dosing (e.g., low: 0.1 µg, high: 10 ng) to control for inter-subject variability. Use elevated plus-maze (EPM) for anxiety and rotarod tests for motor coordination .
- Data Analysis: Apply factorial ANOVA to isolate dose-site interactions (e.g., basolateral amygdala vs. motor cortex) .
Q. What experimental safeguards are needed when combining muscimol inactivation with optogenetic/electrophysiological recordings?
- Method: Calibrate muscimol’s diffusion radius (e.g., ~500 µm in cortex) using fluorescent tracers. Time-lapse imaging (e.g., GCaMP6f) can monitor neuronal silencing duration (typically 2–4 hours post-injection) .
- Technical Note: Avoid metal cannulas if concurrent electrophysiology is planned to reduce signal interference.
Q. How to reconcile muscimol’s paradoxical effects on testosterone levels in ELF-EMF exposure models?
- Method: In ELF-EMF-exposed rats, co-administer muscimol (0.5–2 mg/kg) and measure serum testosterone via RIA. Use factorial ANOVA to differentiate muscimol’s direct GABAergic effects from ELF-EMF interactions. Key finding: High-dose muscimol (2 mg/kg) reduces testosterone by 40% in sham-exposed rats .
- Confounders: Control for stress-induced cortisol fluctuations during blood sampling.
Q. What statistical frameworks are optimal for analyzing muscimol’s long-term neuroprotective effects in neurodegenerative models?
- Method: In Alzheimer’s models (e.g., APP/PS1 mice), employ repeated-measures ANOVA with post hoc Tukey tests. Track hippocampal GABAA receptor density via <sup>3</sup>H-muscimol autoradiography .
- Validation: Correlate behavioral outcomes (Morris water maze) with ex vivo receptor binding data.
Methodological Tables
Table 1. Key Parameters for Intracerebral Muscimol Delivery
| Parameter | Cortex | Subcortex | Reference |
|---|---|---|---|
| Concentration | 1 µg/µl | 5 µg/µl | |
| Injection Volume | 50 nl | 100–200 nl | |
| Diffusion Time | 1 min | 2 min |
Table 2. Dose-Response in Behavioral Assays
| Assay | Effective Dose | Outcome Metric | Reference |
|---|---|---|---|
| Elevated Plus-Maze | 0.1 µg/0.5 µl | Open-Arm Time ↑ 70% | |
| Rotarod Performance | 10 ng | Latency to Fall ↓ 50% |
Critical Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
